![molecular formula C9H9ClFNO B055907 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone CAS No. 123732-73-0](/img/structure/B55907.png)
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone, also known as CAF, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of aryl ketones. CAF has been studied extensively due to its unique properties, which make it a valuable tool in the study of various biological processes.
Wirkmechanismus
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone acts by inhibiting the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to an increase in dopamine receptor activation, which can have a variety of effects on the brain and body.
Biochemische Und Physiologische Effekte
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and a decrease in appetite. 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has also been shown to increase the release of norepinephrine and serotonin, which can have a variety of effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool in the study of dopamine-related disorders. However, 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone also has several limitations as a tool for scientific research. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone. One area of research is the development of new drugs that target the dopamine transporter. 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been used as a template for the development of new drugs that have improved pharmacological properties. Another area of research is the study of the long-term effects of 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone on the brain and body. This research could lead to a better understanding of the risks and benefits of using 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone as a tool for scientific research. Additionally, future research could focus on the development of new methods for synthesizing 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone that are more efficient and environmentally friendly.
Synthesemethoden
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Vilsmeier-Haack reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. The Vilsmeier-Haack reaction involves the reaction of an amide with a carbonyl compound in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been used in a variety of scientific research applications, including the study of neurotransmitter systems, the regulation of gene expression, and the development of new drugs. 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to act as a potent inhibitor of the dopamine transporter, which makes it a valuable tool in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
123732-73-0 |
|---|---|
Produktname |
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone |
Molekularformel |
C9H9ClFNO |
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
2-chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H9ClFNO/c1-12-8-4-6(11)2-3-7(8)9(13)5-10/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
OYGKBAXNYOSBTN-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=CC(=C1)F)C(=O)CCl |
Kanonische SMILES |
CNC1=C(C=CC(=C1)F)C(=O)CCl |
Synonyme |
Ethanone, 2-chloro-1-[4-fluoro-2-(methylamino)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)

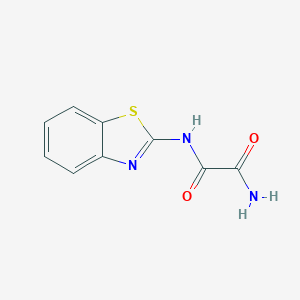
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
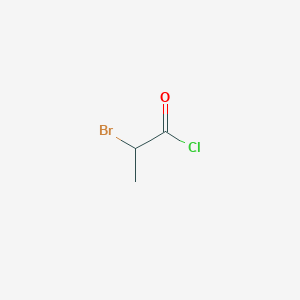
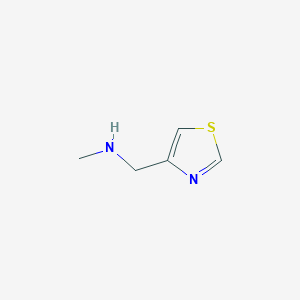
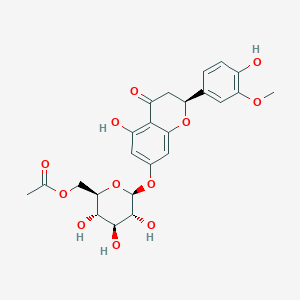
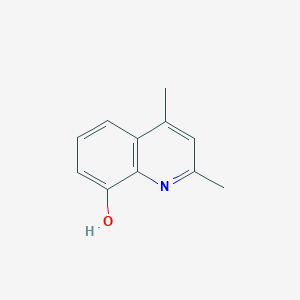
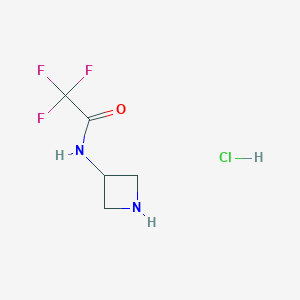
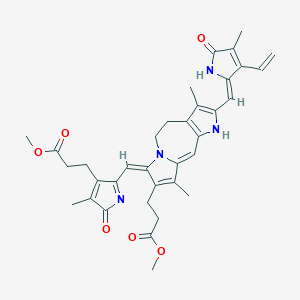
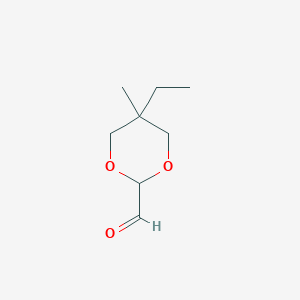
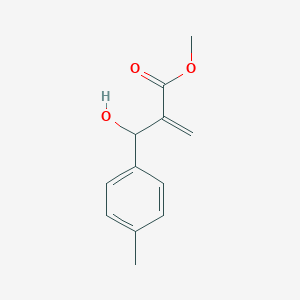
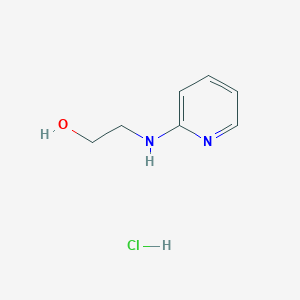
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)